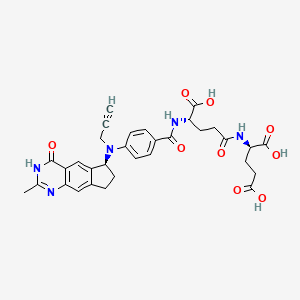
BGC-638
概要
準備方法
合成経路と反応条件: BGC-638の合成には、4-ヒドロキシ-3-メトキシベンズアルデヒドと1-(2-クロロエチル)-2,2-ジメチル-3-ヒドロキシプロパンを反応させてヘミアセタールを生成し、その後、this compoundに還元する工程が含まれます. 反応条件は通常、有機溶媒と触媒を用いて目的の生成物を生成します.
工業的生産方法: this compoundの工業的生産方法は、文献ではあまり詳しく説明されていません。合成プロセスは、おそらく、ラボの操作をスケールアップし、反応条件を最適化し、厳格な品質管理を実施することで最終生成物の純度と一貫性を確保する必要があるでしょう.
化学反応の分析
反応の種類: BGC-638は、置換反応や還元反応を含むさまざまな化学反応を起こします。 これらの反応は、その合成と、有効性と選択性を高めるための改変に不可欠です .
一般的な試薬と条件: This compoundの合成に使用される一般的な試薬には、4-ヒドロキシ-3-メトキシベンズアルデヒドと1-(2-クロロエチル)-2,2-ジメチル-3-ヒドロキシプロパンなどがあります. 反応条件は、通常、有機溶媒、触媒、制御された温度を用いて、目的の化学的変換を確実にします.
生成される主な生成物: this compoundの合成から生成される主な生成物は、チミジル酸シンターゼ阻害剤そのものです。 この化合物は、α-葉酸受容体を過剰発現する腫瘍を選択的に標的とするため、さまざまな科学研究に用いられています .
科学研究への応用
This compoundは、化学、生物学、医学、産業など、さまざまな科学研究分野で応用されています。 化学では、チミジル酸シンターゼ阻害のメカニズムを研究するためのモデル化合物として使用されます . 生物学および医学では、this compoundは、特にα-葉酸受容体を過剰発現する腫瘍に対する標的型癌治療薬としての可能性について研究されています . その選択的標的化メカニズムは、癌細胞生物学の研究や新しい治療戦略の開発のための貴重なツールとなっています .
科学的研究の応用
BGC-638 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of thymidylate synthase inhibition . In biology and medicine, this compound is investigated for its potential as a targeted cancer therapy, specifically for tumors that overexpress the α-folate receptor . Its selective targeting mechanism makes it a valuable tool for studying cancer cell biology and developing new therapeutic strategies .
作用機序
BGC-638は、DNA合成に必須の酵素であるチミジル酸シンターゼを阻害することで作用します . この化合物は、特定の腫瘍で過剰発現しているα-葉酸受容体を介して細胞内に特異的に輸送されます . 細胞内に入ると、this compoundはチミジル酸シンターゼを阻害し、DNA合成を阻害し、最終的に細胞死を引き起こします . この選択的標的化メカニズムは、正常細胞への影響を最小限に抑え、潜在的な副作用を軽減します .
類似の化合物との比較
This compoundは、BGC-945などの他のチミジル酸シンターゼ阻害剤と類似しています . 両方の化合物は、α-葉酸受容体を過剰発現する腫瘍を標的とするように設計されていますが、this compoundは、特定の腫瘍細胞株においてより高い効力を示しています . 他の類似の化合物には、プレビトレキセドなどがあり、これもチミジル酸シンターゼを阻害しますが、より幅広い活性範囲を持ち、正常組織に影響を与える可能性があります . This compoundのα-葉酸受容体を過剰発現する腫瘍に対するユニークな選択性により、標的型癌治療の有望な候補となっています .
結論
This compoundは、標的型癌治療において大きな可能性を秘めたチミジル酸シンターゼ阻害剤です。α-葉酸受容体を過剰発現する腫瘍に対する選択的標的化と、チミジル酸シンターゼに対する強力な阻害効果により、科学研究および治療開発のための貴重な化合物となっています。さらなる研究と工業的生産方法によって、臨床応用におけるその可能性が完全に実現されるでしょう.
類似化合物との比較
BGC-638 is similar to other thymidylate synthase inhibitors, such as BGC-945 . Both compounds are designed to target α-folate receptor-overexpressing tumors, but this compound has shown higher potency in certain tumor cell lines . Other similar compounds include plevitrexed, which also inhibits thymidylate synthase but has a broader range of activity and can affect normal tissues . The unique selectivity of this compound for α-folate receptor-overexpressing tumors makes it a promising candidate for targeted cancer therapy .
Conclusion
This compound is a thymidylate synthase inhibitor with significant potential in targeted cancer therapy. Its selective targeting of α-folate receptor-overexpressing tumors, combined with its potent inhibitory effects on thymidylate synthase, makes it a valuable compound for scientific research and therapeutic development. Further studies and industrial production methods will help to fully realize its potential in clinical applications.
生物活性
BGC-638 is a compound recognized for its significant biological activity, particularly as a selective inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This article delves into the mechanisms of action, research findings, and case studies related to this compound, highlighting its potential applications in cancer therapy.
This compound operates primarily by inhibiting thymidylate synthase, which plays a vital role in the de novo synthesis of thymidine, a nucleoside necessary for DNA replication. By blocking this enzyme, this compound disrupts the proliferation of rapidly dividing cells, such as cancer cells. This mechanism is particularly effective against tumors that overexpress the α-folate receptor (α-FR), allowing for targeted delivery and enhanced therapeutic efficacy.
Inhibition Studies
A comparative study of the inhibition effects of this compound and its analogue BGC-945 on thymidylate synthase activity was conducted using KB cells (human cervical carcinoma). The results indicated that:
- This compound exhibited rapid inhibition of TS activity comparable to plevitrexed, despite being structurally distinct.
- BGC-945 , while slower in its inhibitory action, showed a weaker overall inhibition rate compared to this compound.
The data from this study are summarized in Table 1.
| Compound | Inhibition Rate | Remarks |
|---|---|---|
| This compound | Rapid | Comparable to plevitrexed |
| BGC-945 | Slower | Five-fold weaker than this compound |
Selectivity and Transport Mechanism
This compound is specifically designed to target α-FR-overexpressing tumors. This selectivity is facilitated by its transport mechanism, which allows the compound to enter cancer cells more efficiently than normal cells. This characteristic enhances its therapeutic index, minimizing potential side effects associated with non-specific cytotoxic agents.
Case Studies
Case Study 1: Efficacy in Tumor Models
In preclinical models involving xenografts of α-FR-positive tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The study demonstrated a marked decrease in tumor volume and increased survival rates among treated subjects.
Case Study 2: Combination Therapy
Research has explored the effects of combining this compound with other chemotherapeutic agents. In one study, the combination therapy led to synergistic effects, enhancing overall anti-tumor activity while reducing resistance often seen with monotherapy approaches.
特性
CAS番号 |
416852-27-2 |
|---|---|
分子式 |
C32H33N5O9 |
分子量 |
631.6 g/mol |
IUPAC名 |
(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-methyl-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1 |
InChIキー |
DJBPYPCKXOFYII-USZFVNFHSA-N |
SMILES |
O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O |
異性体SMILES |
CC1=NC2=C(C=C3[C@H](CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
正規SMILES |
CC1=NC2=C(C=C3C(CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BGC638; BGC 638; BGC-638; CB-300638; CB 300638; CB300638. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















